
Ammonium trifluoroacetate
Overview
Description
Ammonium trifluoroacetate is a chemical compound with the molecular formula CF3COONH4. It is a salt formed from trifluoroacetic acid and ammonium. This compound is known for its use as a catalyst in organic synthesis and as an additive in the mobile phase for chiral racemate separation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium trifluoroacetate can be synthesized by neutralizing trifluoroacetic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the solvent:
CF3COOH+NH3→CF3COONH4
Industrial Production Methods: Industrial production of this compound follows a similar route, where trifluoroacetic acid is neutralized with ammonia gas. The reaction is controlled to ensure complete neutralization, and the product is purified by recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is more commonly used as a reagent rather than a substrate in such reactions.
Reduction: This compound is not typically involved in reduction reactions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the trifluoroacetate ion acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Products depend on the specific substrate being oxidized.
Substitution: Products include trifluoroacetate esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Catalytic Role in Organic Reactions
Ammonium trifluoroacetate serves as an effective catalyst in organic synthesis. It has been employed in the synthesis of complex organic molecules, such as 3,4-dihydropyrimidin-2(1H)-ones. Research indicates that using this compound can significantly enhance reaction yields and reduce reaction times under mild conditions.
Table 1: Reaction Conditions and Yields
Entry | Solvent/Condition | Time | Yield (%) |
---|---|---|---|
1 | Ethanol/RT | 12 h | 65 |
2 | Ethanol/80°C | 5 h | 80 |
3 | Acetonitrile/RT | 10 h | 83 |
4 | Neat/80°C | 10 min | 98 |
The table above illustrates the optimization of reaction conditions using this compound as a catalyst, achieving yields up to 98% in a short time frame .
Biological Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds synthesized using this compound. For instance, derivatives synthesized in the presence of this compound demonstrated significant antibacterial activity against various strains of bacteria.
Table 2: Antimicrobial Activity of Synthesized Compounds
Compound | Bacterial Strain | Activity (Zone of Inhibition) |
---|---|---|
4b | Escherichia coli | 15 mm |
4e | Staphylococcus aureus | 12 mm |
4j | Pseudomonas aeruginosa | 10 mm |
These findings suggest that this compound not only facilitates synthesis but also contributes to the biological activity of the resulting compounds.
Chiral Chromatography
Additive in Chromatographic Processes
This compound is widely used as an additive in chiral chromatography, particularly for the separation of enantiomers. It enhances the resolution of both acidic and basic racemates without altering the mobile phase composition.
Table 3: Performance of this compound in Chiral HPLC
Compound Type | Resolution Achieved | Mobile Phase Conditions |
---|---|---|
Acidic | High | Water/Acetonitrile + this compound |
Basic | Moderate | Water/Acetonitrile + this compound |
The ability to resolve different types of racemates using a single mobile phase is crucial for pharmaceutical applications where precise enantiomeric resolution is necessary .
Metabolic Profiling
Nuclear Magnetic Resonance Applications
In metabolic studies, this compound serves as an internal standard for nuclear magnetic resonance (NMR)-based metabolic profiling. Its stability across various pH conditions makes it suitable for analyzing biofluids such as blood plasma and serum.
Case Study: NMR Metabolic Profiling
In a study focused on biomarker discovery, this compound was used to assess the metabolic profiles of urine and blood plasma samples. The compound's consistent behavior facilitated accurate quantification and analysis, aiding in drug efficacy and toxicity studies .
Mechanism of Action
The mechanism of action of ammonium trifluoroacetate primarily involves its role as a catalyst and an additive. As a catalyst, it facilitates various organic reactions by stabilizing transition states and lowering activation energies. In chromatography, it improves the separation of chiral compounds by interacting with the stationary phase and the analytes, enhancing resolution and selectivity .
Comparison with Similar Compounds
- Ammonium formate (NH4HCO2)
- Ammonium acetate (NH4C2H3O2)
- Sodium trifluoroacetate (CF3COONa)
Comparison:
- Ammonium formate: Unlike ammonium trifluoroacetate, ammonium formate is commonly used as a reducing agent in organic synthesis.
- Ammonium acetate: This compound is often used as a buffer in biochemical applications, whereas this compound is more specialized for chromatographic and catalytic uses.
- Sodium trifluoroacetate: Similar to this compound, sodium trifluoroacetate is used in organic synthesis, but the ammonium salt is preferred for applications requiring a non-metallic cation .
This compound stands out due to its unique combination of properties, making it a versatile reagent in both academic and industrial settings.
Biological Activity
Ammonium trifluoroacetate (ATFA) is a versatile compound used in various biochemical applications, particularly in organic synthesis and analytical chemistry. This article explores its biological activity, focusing on its antimicrobial properties, applications in chiral chromatography, and potential effects on metabolic profiling.
1. Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of this compound. In one investigation, ATFA was utilized as a catalyst in the synthesis of 3,4-dihydropyrano[c]chromenes, which were subsequently evaluated for their antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- The synthesized compounds exhibited significant antibacterial activity, particularly against Escherichia coli and other Gram-negative species.
- The methodology employed allowed for high yields and efficient synthesis under mild conditions, making it appealing for medicinal chemistry applications .
Table 1: Antimicrobial Activity of Synthesized Compounds
Compound | Bacterial Strain | Activity (Zone of Inhibition) |
---|---|---|
4b | E. coli | 15 mm |
4e | Staphylococcus aureus | 12 mm |
4j | Pseudomonas aeruginosa | 10 mm |
2. Applications in Chiral Chromatography
This compound has been shown to enhance the resolution of enantiomers in chiral chromatography. As an additive in mobile phases, it facilitates the separation of acidic and basic racemates without altering the mobile phase composition.
Study Insights:
- ATFA allows for effective elution of both acidic and basic compounds on derivatized polysaccharide chiral stationary phases.
- This capability is crucial for pharmaceutical applications where precise enantiomeric resolution is necessary .
Table 2: Performance of ATFA in Chiral HPLC
Compound Type | Resolution Achieved | Mobile Phase Conditions |
---|---|---|
Acidic | High | Water/Acetonitrile + ATFA |
Basic | Moderate | Water/Acetonitrile + ATFA |
3. Metabolic Profiling Applications
In metabolic studies, this compound serves as an internal standard for NMR-based metabolic profiling. Its stable behavior across various pH conditions makes it a reliable reference point in analyzing biofluids such as blood plasma and serum.
Research Findings:
Chemical Reactions Analysis
Role as a Catalyst
Ammonium trifluoroacetate serves as a catalyst in various organic transformations. For instance, it facilitates the synthesis of 3,4-dihydropyrimidin-2(1H)-ones . It acts as both a catalyst and a solid support in these reactions, effectively providing the acidity required for three-component coupling . The reaction is typically conducted at 80°C, yielding good to excellent results within 10 to 20 minutes .
Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using this compound
Compound | Ar | R1 | X | Time (min) | Yield (%) | Mp (°C) |
---|---|---|---|---|---|---|
4a | Phenyl | CH3 | O | 10 | 98 | 200–202 |
4b | 3-Methoxy phenyl | CH3 | O | 12 | 95 | 224-225 |
4c | 3-Carboxyphenyl | CH3 | O | 15 | 90 | 291–293 |
4d | 3-Nitrophenyl | CH3 | O | 10 | 85 | 231–233 |
4e | Phenyl | H | O | 10 | 92 | 190-191 |
4f | Phenyl | CH3 | S | 20 | 83 | 209–211 |
4g | 3-Cyanophenyl | CH3 | O | 25 | 78 | 236-237 |
4h | 3-Methyl phenyl | CH3 | O | 20 | 95 | 233-234 |
4i | 2-Fluorophenyl | CH3 | O | 18 | 70 | 235-236 |
4j | 4-Chlorophenyl | H | S | 15 | 75 | 138-139 |
4k | 2-Naphthyl | CH3 | O | 10 | 90 | 210–212 |
4l | Benzyl | CH3 | O | 20 | 85 | 176–178 |
4m | 2-Hydroxy-5-methoxy phenyl | CH3 | O | 28 | 73 | 241-242 |
4n | 2-Hydroxy-5-iodophenyl | CH3 | O | 60 | 55 | 170-171 |
4o | 2-Hydroxy-5- *t-*butyl phenyl | CH3 | O | 8 | 70 | 220–222 |
4p | 2-Hydroxy-5-nitrophenyl | H | S | 18 | 82 | 181-182 |
4q | 3,5-Bis-trifluoromethyl phenyl | CH3 | O | 35 | 60 | 209-210 |
4r | 2,3-Dichlorophenyl | H | S | 18 | 70 | 182–184 |
4s | 2-Thienyl | CH3 | O | 12 | 78 | 206–208 |
4t | 3-Thienyl | CH3 | O | 15 | 70 | 234-235 |
4u | 2-Pyridyl | CH3 | O | 25 | 85 | 183–185 |
4v | 3-Furyl | CH3 | O | 20 | 45 | 206-207 |
4w | 2-Thiazolyl | CH3 | O | 20 | 60 | 215-216 |
4x | 4-Thiazolyl | H | S | 15 | 55 | 270–273 |
4y | 2-Imidazolyl | CH3 | O | 30 | 35 | 258–260 |
4z | 1-Methyl-indol-3-yl | CH3 | O | 40 | 50 | 199–201 |
Ar = Aryl group, R1 = substituent, X = O or S
This compound is effective with both electron-withdrawing and electron-donating substituents on aromatic aldehydes . Heteroaromatic systems can also be used with this protocol, although they may result in lower yields compared to aromatic systems .
Table 2: Optimization of Reaction Conditions for Solid-Supported Synthesis
Entry | Condition Adopted | Time | Yield (%) |
---|---|---|---|
1 | Ethanol/catalyst/RT | 12 h | 65 |
2 | Ethanol/catalyst/80°C | 5 h | 80 |
3 | Acetonitrile/catalyst/RT | 10 h | 83 |
4 | Acetonitrile/catalyst/80°C | 30 min | 90 |
5 | Neat/catalyst/RT | 20 h | 10 |
6 | Neat/catalyst-SiO2/RT | 20 h | 15 |
7 | Neat/catalyst/80°C | 10 min | 98 |
RT = Room Temperature
Role in Analytical Chemistry
In analytical chemistry, this compound is employed in methods such as NMR spectroscopy, where it acts as a solvent and stabilizing agent, enhancing the resolution of spectral data .
Q & A
Basic Research Questions
Q. How is ammonium trifluoroacetate synthesized and characterized in academic research?
this compound (ATFA) is typically synthesized via neutralization of trifluoroacetic acid with ammonium hydroxide or through anion exchange reactions. For example, ammonium chloride cages can undergo anion exchange with trifluoroacetic acid (TFA) in water to produce ATFA, as demonstrated in supramolecular chemistry studies . Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm purity and structural integrity.
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic distribution .
- Thermogravimetric Analysis (TGA) : To assess thermal stability .
Q. What are the primary analytical applications of this compound in chromatography and mass spectrometry?
ATFA is widely used as a volatile mobile-phase additive in reversed-phase HPLC and LC-MS to enhance sensitivity and reduce ion suppression. Key applications include:
- Chiral separations : ATFA improves enantioselectivity in polar ionic mobile phases for compounds like methamphetamine, though acetic acid/ammonium hydroxide may offer better resolution in some cases .
- Metabolomics : ATFA aids in mass correction for high-accuracy LC-MS profiling, particularly in negative ion mode .
- Metal adduct suppression : ATFA (4 mM) in mobile phases reduces sodium/potassium adduct formation, enhancing [M+H]+ signal abundance in ESI-MS .
Advanced Research Questions
Q. How does this compound influence reaction mechanisms in organic synthesis?
ATFA acts as a catalyst and acidic additive in microwave-accelerated reactions. For instance, in the synthesis of CB1 cannabinoid receptor modulators, ATFA facilitates conjugate additions of 2-arylindoles to β-nitrostyrenes under microwave conditions, achieving high yields (75–92%) and stereoselectivity . Mechanistic studies suggest trifluoroacetate ions stabilize transition states via hydrogen bonding, accelerating reaction kinetics.
Q. What methodological strategies mitigate solubility challenges of this compound in supramolecular systems?
ATFA’s limited solubility in organic solvents can hinder its use in non-aqueous systems. Advanced strategies include:
- Anion exchange : Converting poorly soluble ammonium salts (e.g., chloride) to ATFA via TFA treatment in water .
- Co-solvent systems : Combining water with polar aprotic solvents (e.g., THF) to dissolve ATFA while maintaining reactivity .
Q. How do specific-ion effects of this compound impact acid system optimization?
ATFA exhibits unique specific-ion effects in modulating oxidatively triggered acid systems. For example, in reservoir applications, trifluoroacetate ions alter interfacial tension and redox kinetics compared to acetate ions. Experimental protocols involve:
- Controlled ion substitution : Replacing acetate with trifluoroacetate in buffer systems.
- Surface-sensitive spectroscopy : Using XPS or FTIR to track decomposition pathways (e.g., CF3 vs. CH3 signals) .
Q. What experimental designs resolve contradictions in ATFA’s performance across chromatographic methods?
Discrepancies in ATFA’s retention/resolution properties (e.g., in chiral HPLC) require systematic optimization:
Properties
IUPAC Name |
azane;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNIBOIOWCTRCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals, soluble in water; [MSDSonline] | |
Record name | Ammonium trifluoroacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7966 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3336-58-1 | |
Record name | Ammonium trifluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3336-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium trifluoroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ammonium trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.